Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
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Overview
Description
Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a pyridoisoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethanolic HCl to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO5 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
ethyl 9-hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-4-24-18(22)13-9-19-10(2)5-11-6-16(21)17(23-3)7-12(11)14(19)8-15(13)20/h6-10,21H,4-5H2,1-3H3 |
InChI Key |
DRUKKSIJUISDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)O)C |
Origin of Product |
United States |
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